(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-6-11(18)8-13-15(9)16(19)14(20-13)7-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRINKJBYZKNWGR-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3F)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-methyl-2,3-dihydro-1-benzofuran-3-one.
Condensation Reaction: The key step is a condensation reaction between 2-fluorobenzaldehyde and 4-methyl-2,3-dihydro-1-benzofuran-3-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The double bond in the benzofuran ring can be reduced to form a saturated compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-[(2-fluorophenyl)methylidene]-6-oxo-4-methyl-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following benzofuran-3-one derivatives share core structural similarities but differ in substituents, leading to distinct properties:
*Estimated based on substituent contributions where direct data are unavailable.
Key Differences and Implications
Fluorophenyl Position (2- vs. 3-fluoro)
- The 2-fluorophenyl group in the target compound creates a stronger dipole moment compared to the 3-fluorophenyl analog . This enhances interactions with hydrophobic pockets in proteins but may reduce metabolic stability due to increased electron-withdrawing effects near the benzylidene linkage.
- The 3-fluorophenyl derivative (CAS 620547-25-3) exhibits higher lipophilicity (XLogP3 = 4.9 vs.
6-Hydroxy vs. 6-Alkoxy Substitutions
- The 6-hydroxy group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), improving binding specificity. In contrast, the 6-allyloxy group in CAS 620547-25-3 increases steric bulk and lipophilicity, favoring passive diffusion across membranes .
Piperazinyl and Bromo-Benzodioxin Modifications
- The 7-piperazinyl substituent in CAS 896836-06-9 introduces a basic nitrogen, enhancing water solubility (lower XLogP3 ~1.5) and enabling ionic interactions with charged residues in targets .
Methyl Group at Position 4
- The 4-methyl group in the target compound modestly increases lipophilicity and may stabilize the Z-configuration by steric hindrance, a feature absent in the other analogs.
Biological Activity
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structural configuration that may confer various biological activities. This compound features a benzofuran core, which is often associated with significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorophenyl group and other functional groups enhances its potential interactions with biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula: CHFO
- Molecular Weight: 284.29 g/mol
- Key Functional Groups: Hydroxyl (-OH), Methyl (-CH), and Fluorophenyl
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
-
Anticancer Activity:
- Compounds with a benzofuran moiety have shown potential in inhibiting cancer cell proliferation. For example, studies on related benzofuran derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
-
Antimicrobial Properties:
- Similar structures have been tested against various microorganisms, revealing significant antimicrobial activity. The hydroxyl group is often implicated in enhancing the solubility and bioavailability of these compounds, contributing to their efficacy against bacterial strains.
-
Anti-inflammatory Effects:
- The anti-inflammatory properties of benzofuran derivatives have been well-documented. These compounds may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.
Case Study 1: Anticancer Activity
A study investigated the effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds exhibiting structural similarities to This compound could inhibit the growth of multiple cancer types, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another study, several benzofuran derivatives were evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that modifications in the aromatic rings significantly influenced antibacterial potency.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
Mechanistic Insights
The biological activity of This compound can be explored through molecular docking studies to predict its binding affinity to key biological targets such as enzymes involved in cancer progression or bacterial infection pathways. Techniques like surface plasmon resonance can further elucidate interaction dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
